3-Hydroxy-2,4,6-triiodobenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
224641-82-1 |
|---|---|
Molecular Formula |
C7H3I3O2 |
Molecular Weight |
499.81 g/mol |
IUPAC Name |
3-hydroxy-2,4,6-triiodobenzaldehyde |
InChI |
InChI=1S/C7H3I3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1-2,12H |
InChI Key |
PYEXBDXARWXOHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)C=O)I |
Origin of Product |
United States |
Synthesis Methodologies for 3 Hydroxy 2,4,6 Triiodobenzaldehyde
Established Synthetic Routes
The primary and most established method for the synthesis of 3-Hydroxy-2,4,6-triiodobenzaldehyde involves the direct electrophilic iodination of a suitable precursor, most notably m-Hydroxybenzaldehyde. This approach leverages the activating and directing effects of the hydroxyl and aldehyde functional groups on the aromatic ring.
Iodination of m-Hydroxybenzaldehyde Precursors
The synthesis commences with m-Hydroxybenzaldehyde as the starting material. The hydroxyl group at the meta position is a powerful activating group and directs electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). The aldehyde group, being a deactivating group, also directs incoming electrophiles to the meta position relative to itself, which corresponds to the same activated positions (2, 4, and 6) relative to the hydroxyl group. This alignment of directing effects facilitates the introduction of three iodine atoms onto the benzene (B151609) ring.
The direct iodination of phenol (B47542) to 2,4,6-triiodophenol (B146134) is a well-documented process and serves as a foundational reaction for understanding the synthesis of its benzaldehyde (B42025) analogue. google.com The presence of the aldehyde group in m-hydroxybenzaldehyde modifies the reactivity of the ring but does not fundamentally alter the positions of electrophilic attack.
Reaction Conditions and Optimization for Triiodination
Achieving complete tri-iodination requires carefully controlled reaction conditions to drive the substitution to completion and avoid the formation of mono- and di-iodinated byproducts. A common approach involves the use of an iodinating agent in the presence of an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I+.
One established method for the polyiodination of phenols involves the use of iodine (I₂) in the presence of hydrogen peroxide (H₂O₂). google.com For the synthesis of 2,4,6-triiodophenol, phenol is reacted with iodine in a methanolic solution with the addition of sulfuric acid, followed by the gradual addition of hydrogen peroxide while maintaining a specific temperature range (e.g., 60-65°C). google.com A similar strategy can be adapted for m-hydroxybenzaldehyde.
Another effective system for the iodination of phenols is the use of potassium iodide (KI) and periodic acid (HIO₄) in the presence of concentrated sulfuric acid. google.com This mixture generates a highly reactive iodinating species capable of polysubstituion.
Optimization of the reaction often involves adjusting the stoichiometry of the reagents, the reaction temperature, and the reaction time. For instance, in the synthesis of di-iodinated phenols, the molar ratio of iodine and hydrogen peroxide is a critical parameter influencing the product distribution. To achieve tri-iodination, a significant excess of the iodinating reagent is typically required.
Table 1: Reagents and Conditions for Phenol Iodination (Analogous to m-Hydroxybenzaldehyde Iodination)
| Iodinating System | Oxidant/Catalyst | Solvent | Temperature | Key Features |
| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Methanol (B129727)/Sulfuric Acid | 60-65°C | Effective for polyiodination. google.com |
| Potassium Iodide (KI) | Periodic Acid (HIO₄) | Sulfuric Acid | - | Strong iodinating system. google.com |
| Iodine (I₂) | Iodic Acid (HIO₃) | Water | 30-70°C | Used for 3,5-disubstituted phenols. google.com |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | - | Room Temperature | Mild conditions, but may require optimization for tri-iodination. |
This table presents systems used for the iodination of phenols, which are analogous to the reactions required for this compound synthesis.
Novel Approaches and Advancements in Synthesis
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of halogenated organic compounds, including iodinated phenols and benzaldehydes.
Exploration of Alternative Precursors and Reagents
While m-Hydroxybenzaldehyde is the most direct precursor, alternative synthetic strategies could involve the use of a pre-iodinated precursor which is then converted to the benzaldehyde. For instance, the synthesis could potentially start from 2,4,6-triiodophenol, which can be prepared from phenol. google.com Subsequent formylation of 2,4,6-triiodophenol would then yield the target molecule. However, formylation of a highly deactivated and sterically hindered ring presents its own synthetic challenges.
The use of different iodinating reagents is another area of exploration. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst offer milder reaction conditions. nih.gov While often used for mono-iodination, optimization of the reaction conditions, such as using a large excess of NIS and a strong acid, could potentially lead to tri-iodination.
Catalytic Systems for Halogenation Reactions
The development of catalytic systems for halogenation is a significant area of advancement. These systems aim to increase reaction efficiency and selectivity while reducing waste. For the ortho-selective halogenation of phenols, ammonium (B1175870) salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been developed. scientificupdate.com While this specific example is for chlorination, the principle of using a catalyst to direct the halogenation could be applied to iodination.
Electrochemical methods using a chromium-based catalyst have also been explored for the halogenation of phenol, offering a sustainable route to halogenated derivatives. globalscientificjournal.com Visible-light photoredox catalysis is another emerging technique for the bromination of phenols, generating the halogenating species in situ under mild conditions. beilstein-journals.org The adaptation of these catalytic methods for the polyiodination of m-hydroxybenzaldehyde could represent a significant step forward.
Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the iodination of aromatic compounds, this translates to the use of less hazardous solvents, milder reaction conditions, and the reduction of toxic byproducts.
A number of "green" iodination protocols for phenols have been reported. These include using a mixture of potassium iodide and potassium iodate (B108269) in water, which serves as an environmentally benign solvent. researchgate.net Another approach utilizes orthoperiodic acid with sodium iodide in water. researchgate.net The use of solvent-free mechanochemistry, or grinding, for the iodination of pyrimidine (B1678525) derivatives with iodine and a nitrate (B79036) salt also represents a green alternative. nih.gov These methods, while not yet specifically reported for the synthesis of this compound, offer promising avenues for developing more sustainable synthetic pathways.
Table 2: Comparison of Novel Synthesis Approaches
| Approach | Key Feature | Potential Advantage | Reference |
| Ammonium Salt Catalysis | Ortho-selective halogenation | Improved regioselectivity | scientificupdate.com |
| Electrochemical Halogenation | Chromium catalyst | Sustainable, controlled reaction | globalscientificjournal.com |
| Photoredox Catalysis | Visible light-induced | Mild conditions | beilstein-journals.org |
| Aqueous Iodination | Water as solvent | Environmentally friendly | researchgate.netresearchgate.net |
| Mechanochemistry | Solvent-free reaction | Reduced waste | nih.gov |
Structural Elucidation and Advanced Characterization of 3 Hydroxy 2,4,6 Triiodobenzaldehyde
X-ray Crystallographic Studies
Comprehensive searches of scientific literature and chemical databases did not yield any specific X-ray crystallographic data for 3-Hydroxy-2,4,6-triiodobenzaldehyde. Therefore, a detailed analysis of its crystal structure, molecular packing, and intermolecular interactions based on experimental single-crystal X-ray diffraction is not possible at this time. The following subsections will address the specified topics with the explicit statement of data unavailability for the target compound and will include a comparative discussion on related halogenated analogues where such information is available.
Crystal Structure Determination and Refinement
Specific crystal structure determination and refinement data for this compound, including its crystal system, space group, and unit cell dimensions, are not available in the public domain based on the conducted research.
Analysis of Molecular Packing and Intermolecular Interactions
An analysis of the molecular packing and specific intermolecular interactions, such as hydrogen and halogen bonding, within the crystal lattice of this compound cannot be provided as no crystallographic data has been publicly reported. In many multi-substituted benzaldehyde (B42025) derivatives, the molecular assembly is influenced by a variety of intermolecular forces, including C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding interactions. nih.gov The presence of a hydroxyl group and an aldehyde group can lead to the formation of hydrogen bonds, which often play a significant role in the resulting supramolecular structure. uni.lu
Comparison with Bromo- and Other Halogenated Analogues’ Crystal Systems
While crystallographic data for this compound is unavailable, a comparison can be drawn with its bromo- and other halogenated analogues for which crystal structures have been determined.
For instance, 3-Bromo-2-hydroxybenzaldehyde has been reported to crystallize in the monoclinic system with the space group P2₁/c. rsc.org Its structure is nearly planar and features a significant intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the aldehyde oxygen atom. The molecular packing in this bromo-analogue is characterized by weak intermolecular C—H⋯Br interactions and offset face-to-face π-stacking. rsc.org
In the case of 2,3,4-trihydroxybenzaldehyde, it crystallizes in the monoclinic space group Cc, with two independent molecules in the asymmetric unit. nih.gov The structure is stabilized by intramolecular hydrogen bonds involving the 2-hydroxy group and the aldehyde function, and the molecules are connected through a network of intermolecular O—H⋯O hydrogen bonds. nih.gov Another related compound, 3-chloro-2-hydroxybenzaldehyde, provides further insight into the structural motifs of halogenated salicylaldehydes. spectrabase.comnih.gov
The study of various halogenated benzonitriles, which are structurally related to benzaldehydes, has shown that the nature of the halogen atom significantly influences the intermolecular interactions, with iodine atoms generally forming the strongest halogen bonds. nih.gov This trend suggests that if the crystal structure of this compound were determined, strong iodine-involved intermolecular interactions would likely be a prominent feature of its molecular packing.
Below is a data table summarizing the crystallographic information for some related halogenated and hydroxylated benzaldehydes.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Bromo-2-hydroxybenzaldehyde | Monoclinic | P2₁/c | 7.0282(3) | 14.9715(7) | 6.8472(3) | 108.907(1) | rsc.org |
| 2,3,4-Trihydroxybenzaldehyde | Monoclinic | Cc | 3.6222(3) | 24.006(2) | 14.8965(9) | 93.524(5) | nih.gov |
Advanced Spectroscopic Characterization
This section focuses on the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Detailed experimental ¹H NMR and ¹³C NMR spectroscopic data for this compound are not available in the reviewed scientific literature and databases. While some suppliers indicate the availability of NMR data, the actual spectra are not provided. rsc.org
For comparative purposes, the ¹H NMR and ¹³C NMR data for the parent compound, 3-hydroxybenzaldehyde (B18108), and its bromo-analogue are available. For example, the ¹H NMR spectrum of 3-hydroxybenzaldehyde in DMSO-d₆ shows characteristic signals for the aldehyde proton and the aromatic protons. chemicalbook.com Similarly, ¹H NMR data for 2-bromo-3-hydroxybenzaldehyde (B121576) has been reported and used to confirm its structure. spectrabase.com
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis
Specific experimental Fourier-transform infrared (FTIR) and Raman spectroscopic data for this compound could not be located in the searched literature.
In general, the FTIR and Raman spectra of hydroxylated and halogenated benzaldehydes exhibit characteristic vibrational bands corresponding to their functional groups. For instance, the FTIR spectrum of 3-hydroxybenzaldehyde shows distinct peaks for the O-H stretching of the hydroxyl group, the C=O stretching of the aldehyde, and the C-H and C=C vibrations of the aromatic ring. nist.gov The positions of these bands can be influenced by the nature and position of the substituents on the benzene (B151609) ring. For example, in halogenated salicylaldehyde (B1680747) derivatives, intramolecular hydrogen bonding between the phenolic hydroxyl and the aldehyde carbonyl can be observed in the vibrational spectra. sigmaaldrich.com
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, mass spectrometry serves as a definitive method for confirming its molecular formula, C₇H₃I₃O₂.
When a molecule is introduced into a mass spectrometer, it is ionized, typically by losing an electron, to form a positive ion known as the molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the high stability of the aromatic ring, the molecular ion peak for aromatic aldehydes is generally strong and readily identifiable. libretexts.orgmiamioh.edu
The calculated molecular weight for this compound is approximately 499.81 g/mol . Therefore, a prominent peak corresponding to this value is expected in the mass spectrum.
| Property | Value |
| Molecular Formula | C₇H₃I₃O₂ |
| Molecular Weight | ~499.81 g/mol |
| Exact Mass | 499.7220 Da |
Note: Exact mass is calculated using the mass of the most abundant isotopes of the elements (¹H, ¹²C, ¹⁶O, ¹²⁷I).
Following ionization, the energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides further structural confirmation. For an aromatic aldehyde, common fragmentation patterns include the loss of a hydrogen atom or the entire formyl group. miamioh.edudocbrown.info
Key expected fragmentation patterns for this compound would include:
Loss of a Hydrogen radical (H•): Cleavage of the C-H bond in the aldehyde group results in a very stable acylium ion (M-1)⁺. This is a common fragmentation for aldehydes. miamioh.edudocbrown.info
Loss of the Formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl carbon results in the loss of the aldehyde group, producing an (M-29)⁺ fragment. libretexts.orgdocbrown.info
Loss of Iodine (I•): The C-I bonds can also cleave, leading to fragments corresponding to the loss of one or more iodine atoms.
Ring Fragmentation: The stable aromatic ring can also break apart, though this typically results in less abundant ions compared to the initial losses of functional groups. docbrown.info
The table below summarizes the predicted prominent fragments for this compound.
| Fragment Ion | Formula of Ion | m/z (approx.) | Description |
| [M]⁺ | [C₇H₃I₃O₂]⁺ | 500 | Molecular Ion |
| [M-1]⁺ | [C₇H₂I₃O₂]⁺ | 499 | Loss of hydrogen radical from the aldehyde group |
| [M-29]⁺ | [C₆H₂I₃O]⁺ | 471 | Loss of the formyl radical (CHO) |
| [M-127]⁺ | [C₇H₃I₂O₂]⁺ | 373 | Loss of an iodine radical |
The precise measurement of the fragment masses, especially when performed with a high-resolution mass spectrometer, allows for the unambiguous confirmation of the elemental composition of both the parent molecule and its fragments, solidifying the structural elucidation of this compound.
Reactivity and Reaction Mechanism Investigations of 3 Hydroxy 2,4,6 Triiodobenzaldehyde
Reactivity Profiles of Iodinated Aldehyde and Hydroxyl Moieties
The reactivity of 3-Hydroxy-2,4,6-triiodobenzaldehyde is a composite of the individual reactivities of its aldehyde and hydroxyl functionalities, which are significantly modulated by the tri-iodo substituted aromatic system.
The aldehyde group is intrinsically electrophilic due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electron-deficient and susceptible to attack by nucleophiles. In this compound, this inherent electrophilicity is substantially amplified. The three iodine atoms on the benzene (B151609) ring are strongly electron-withdrawing through their inductive effect (-I effect). This pulls electron density away from the aromatic ring and, by extension, from the attached aldehyde group. vaia.com This withdrawal of electron density further depletes the carbonyl carbon of electrons, making it a much stronger electrophile compared to non-iodinated benzaldehydes. researchgate.net
While aldehydes can exhibit nucleophilic character, for instance, in their oxidation by reagents like KMnO4, their predominant role in synthetic reactions is that of an electrophile. rsc.org The presence of strong electron-withdrawing groups, such as the three iodine atoms, enhances the positive charge on the carbonyl carbon, making the aldehyde significantly more reactive towards nucleophilic addition reactions. vaia.com The hydroxyl group, through its electron-donating resonance effect (+R effect), pushes electron density into the ring, but this effect is likely outweighed by the combined inductive pull of the three iodine atoms and the hydroxyl group's own inductive withdrawal (-I effect).
| Functional Group | Electronic Effect | Impact on Aldehyde Group |
|---|---|---|
| -CHO (Aldehyde) | Electrophilic Carbonyl Carbon | Site for nucleophilic attack. |
| -I (Iodine) x 3 | Strongly Electron-Withdrawing (-I Effect) | Greatly increases the electrophilicity of the carbonyl carbon. |
| -OH (Hydroxyl) | Electron-Donating Resonance (+R), Electron-Withdrawing Induction (-I) | Slightly counteracts the withdrawing effect but also contributes to it inductively. Can participate in H-bonding. |
The hydroxyl group plays a multifaceted role in the reactivity of the molecule. As a substituent on the aromatic ring, it is a powerful activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, the potential sites for electrophilic aromatic substitution are already occupied by iodine atoms, making such reactions less probable without displacement of an iodine atom.
The primary influence of the hydroxyl group stems from two key properties:
Acidity : The phenolic proton can be removed by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily participate in reactions like Williamson ether synthesis.
Hydrogen Bonding : The hydroxyl group, being in the ortho position relative to the aldehyde, can form a strong intramolecular hydrogen bond. This interaction is critical as it can dictate the molecule's conformation and influence the accessibility and reactivity of both the aldehyde and hydroxyl groups. nih.gov This intramolecular hydrogen bonding can, for example, increase the difficulty of certain reactions by sterically shielding the aldehyde or by reducing the availability of the hydroxyl proton. nih.gov
Mechanistic Studies of Transformation Reactions
Understanding the mechanisms of reactions involving this compound is key to predicting its chemical behavior and designing synthetic pathways for its derivatives.
A defining structural feature of this compound is the intramolecular hydrogen bond between the phenolic hydrogen of the hydroxyl group and the carbonyl oxygen of the aldehyde group. This interaction creates a stable six-membered pseudo-ring structure.
This hydrogen bonding has several significant consequences for reactivity:
Conformational Rigidity : The hydrogen bond locks the aldehyde group in a planar orientation with the benzene ring. This rigidity can affect reaction kinetics by influencing the approach of reagents. nih.gov
Modulation of Acidity and Basicity : The intramolecular hydrogen bond can decrease the acidity of the phenolic proton compared to a similar phenol (B47542) without the ortho-aldehyde. Conversely, it can affect the basicity of the carbonyl oxygen.
Influence on Supramolecular Assembly : Beyond the intramolecular interaction, the hydroxyl and aldehyde groups can participate in intermolecular hydrogen bonding with other molecules of the same compound or with solvent molecules. nih.govresearchgate.net These interactions can lead to the formation of complex three-dimensional networks, which can influence physical properties like solubility and the course of reactions in the solid state or concentrated solutions. researchgate.net
| Type of Hydrogen Bond | Description | Influence on Reactivity |
|---|---|---|
| Intramolecular | Between the ortho -OH group and the -CHO group oxygen. | Confers rigid, planar geometry; may sterically hinder the aldehyde; modulates acidity/basicity. nih.govnih.gov |
| Intermolecular | Between molecules of the compound or with solvent. | Affects solubility, crystal packing, and reaction kinetics in the solid state or high concentrations. nih.govresearchgate.net |
The functional groups of this compound are amenable to a variety of catalytic transformations.
Catalytic Reduction : The aldehyde group can be selectively reduced to a primary alcohol (forming 3-Hydroxymethyl-2,4,6-triiodophenol) using catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or hydride reagents like sodium borohydride (B1222165) (NaBH₄). researchgate.net
Catalytic Oxidation : The aldehyde can be oxidized to a carboxylic acid (forming 3-Hydroxy-2,4,6-triiodobenzoic acid). This can be achieved using various oxidizing agents, and the reaction can be facilitated by transition metal catalysts. For related phenolic compounds, catalysts based on manganese or cobalt have been shown to be effective for the oxidation of benzylic groups. researchgate.net
Carbon-Carbon Bond Formation : The aldehyde can participate in catalytic C-C bond-forming reactions, such as the Henry reaction (with a nitroalkane) or aldol-type condensations, which are typically base-catalyzed.
Etherification : The hydroxyl group can be converted to an ether under catalytic conditions. For instance, in the Williamson ether synthesis, a base is used stoichiometrically, but phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and an organic alkyl halide.
The dual functionality of this compound allows for the selective formation of a wide range of derivatives.
Example 1: Schiff Base (Imine) Formation
A common reaction of aldehydes is the formation of a Schiff base with a primary amine. The mechanism proceeds as follows:
Nucleophilic Attack : The lone pair of the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of the aldehyde.
Proton Transfer : A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine. This step is often facilitated by a weak acid catalyst.
Dehydration : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water).
Elimination : The lone pair on the nitrogen forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (an iminium ion).
Deprotonation : A base (which can be another amine molecule or the conjugate base of the catalyst) removes the proton from the nitrogen to yield the final, neutral Schiff base derivative.
Example 2: Williamson Ether Synthesis
This reaction converts the phenolic hydroxyl group into an ether.
Deprotonation : A strong base (e.g., sodium hydride, NaH) is used to deprotonate the acidic phenolic hydroxyl group, forming a sodium phenoxide intermediate. This phenoxide is a much stronger nucleophile than the original hydroxyl group.
Nucleophilic Substitution (Sₙ2) : The nucleophilic phenoxide ion attacks an alkyl halide (e.g., methyl iodide). The reaction proceeds via an Sₙ2 mechanism, where the oxygen atom displaces the halide, forming the new carbon-oxygen bond of the ether and a salt byproduct (e.g., sodium iodide).
These examples highlight how the distinct reactivity of the aldehyde and hydroxyl groups can be harnessed to synthesize a variety of derivatives from the parent compound.
Specific Reaction Classes
The reactivity of this compound is dictated by the interplay of its three key structural features: the aldehyde group, the phenolic hydroxyl group, and the heavily iodinated aromatic ring. The bulky iodine atoms at the ortho and para positions create significant steric hindrance, while the hydroxyl and aldehyde groups provide sites for a variety of chemical transformations.
Aldehyde-Specific Reactions (e.g., Carboxylation, Grignard Reactions, Hantzsch Synthesis)
The aldehyde functional group is a primary site for reactivity, participating in nucleophilic addition and oxidation reactions. However, the reaction outcomes and conditions are significantly influenced by the steric environment and the electronic effects of the tri-iodinated phenolic ring.
Conversion to Carboxylic Acid (Oxidation)
While direct carboxylation of an aldehyde is not a standard transformation, the oxidation of the aldehyde group to a carboxylic acid is a fundamental reaction. This converts this compound into 3-Hydroxy-2,4,6-triiodobenzoic acid. Aldehydes are generally more susceptible to oxidation than ketones because of the hydrogen atom attached to the carbonyl carbon. libretexts.org A variety of oxidizing agents can accomplish this, although the electron-rich nature of the phenolic ring and the steric hindrance from the iodine atoms may require specific conditions to achieve high yields and avoid side reactions. researchgate.net
Common methods for oxidizing aromatic aldehydes include using reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often from CrO₃ in acid, known as the Jones reagent), or milder options like Tollens' reagent ([Ag(NH₃)₂]⁺). libretexts.org For electron-rich and sterically hindered aldehydes, methods utilizing agents like Oxone or hydrogen peroxide under controlled pH can be effective. researchgate.netorganic-chemistry.org The reaction proceeds via the formation of a hydrate (B1144303) intermediate at the carbonyl carbon, which is then oxidized. libretexts.org
| Reaction | Reagents & Conditions | Product | Notes |
| Oxidation to Carboxylic Acid | 1. KMnO₄, NaOH, H₂O, heat2. H₃O⁺ | 3-Hydroxy-2,4,6-triiodobenzoic acid | Strong, common oxidizing agent. |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-Hydroxy-2,4,6-triiodobenzoic acid | Typically provides good yields at room temperature. libretexts.org | |
| Basic H₂O₂, MeOH | 3-Hydroxy-2,4,6-triiodobenzoic acid | An efficient method for electron-rich aromatic aldehydes. researchgate.net |
Grignard Reactions
Grignard reagents (R-MgX) are potent nucleophiles that readily attack the electrophilic carbon of an aldehyde group to form a new carbon-carbon bond, yielding a secondary alcohol upon acidic workup. youtube.comlibretexts.org However, a critical consideration for this compound is the presence of the acidic phenolic proton. Grignard reagents are also strong bases and will be quenched by the hydroxyl group before any reaction with the aldehyde can occur. libretexts.orgmasterorganicchemistry.com
To facilitate a Grignard reaction at the aldehyde, the hydroxyl group must first be "protected." This involves converting it into a non-acidic functional group, such as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or another suitable ether, which is stable under the basic conditions of the Grignard reaction. masterorganicchemistry.comlibretexts.org After the Grignard addition to the aldehyde is complete, the protecting group can be removed (deprotection) using acid or a fluoride (B91410) source (for silyl ethers) to regenerate the phenol. libretexts.org
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1. Protection | Phenol Protection | TBDMSCl, Imidazole, DMF | 3-(tert-Butyldimethylsilyloxy)-2,4,6-triiodobenzaldehyde |
| 2. Grignard Addition | C-C Bond Formation | 1. R-MgX (e.g., CH₃MgBr) in THF2. H₃O⁺ (mild, for workup) | 1-[3-(tert-Butyldimethylsilyloxy)-2,4,6-triiodophenyl]ethanol |
| 3. Deprotection | Silyl Ether Cleavage | TBAF in THF or aq. HCl | 1-(3-Hydroxy-2,4,6-triiodophenyl)ethanol |
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source (typically ammonia (B1221849) or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine (B1200194) (DHP). wikipedia.org These DHPs can subsequently be oxidized to the corresponding pyridine. The reaction is robust and widely used, though its efficiency can be influenced by the nature of the aldehyde. nih.gov
Electron-poor aromatic aldehydes tend to give better results in classical Hantzsch conditions. researchgate.net The significant steric bulk from the ortho-iodine atoms on this compound could potentially lower the reaction yield by hindering the initial condensation steps. nih.govresearchgate.net Nevertheless, the reaction is expected to proceed, yielding a highly substituted 4-aryl-1,4-dihydropyridine derivative. Modern variations using microwave irradiation or heterogeneous catalysts can improve yields and shorten reaction times. wikipedia.orgnih.govum.edu.mt
| Reaction | Reactants | Conditions | Product |
| Hantzsch Synthesis | 3-Hydroxy-2,4,6-triiodobenzaldehydeEthyl acetoacetate (B1235776) (2 eq.)Ammonium acetate | Reflux in Ethanol or Acetic Acid | Diethyl 4-(3-hydroxy-2,4,6-triiodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Aromatic Substitution and Derivatization at Aromatic Ring
The substitution pattern of the aromatic ring in this compound severely restricts its reactivity towards classical aromatic substitution, but derivatization of the existing hydroxyl group is a viable pathway for modification.
Aromatic Substitution
Electrophilic Aromatic Substitution (EAS): The phenolic hydroxyl group is a powerful activating, ortho-, para-directing group for EAS. quora.combyjus.comucalgary.ca However, in this molecule, all ortho and para positions relative to the hydroxyl group are already occupied by large iodine atoms. The combination of no available activated positions and extreme steric hindrance makes further electrophilic substitution on the ring highly improbable under standard conditions.
Nucleophilic Aromatic Substitution (SₙAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, typically requires electron-withdrawing groups (like nitro groups) to activate the ring and a good leaving group. libretexts.org While the aldehyde group is weakly activating for SₙAr, the iodine atoms are generally poor leaving groups compared to fluorine or chlorine in these reactions. wuxibiology.com Therefore, displacing one of the iodine atoms via SₙAr would likely require harsh reaction conditions, if it is possible at all.
Derivatization at the Hydroxyl Group
The most accessible site for derivatization on the aromatic system is the phenolic hydroxyl group. Its acidic proton can be removed by a base to form a phenoxide, which is a potent nucleophile.
Etherification: A common derivatization is the formation of an ether via the Williamson ether synthesis. The phenol is first treated with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding sodium or potassium phenoxide. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to yield an ether. organic-chemistry.org This approach allows for the introduction of a wide variety of alkyl or substituted alkyl groups at the 3-position. Recent advances include copper- or iridium-catalyzed methods for forming ethers under milder conditions. organic-chemistry.orgacs.org
| Reaction | Reagents & Conditions | Product Example (R=CH₃) |
| Etherification (Williamson) | 1. Base (e.g., K₂CO₃, NaH) in a solvent like Acetone or DMF2. Alkyl halide (e.g., CH₃I) | 3-Methoxy-2,4,6-triiodobenzaldehyde |
Derivatization Strategies and Analogue Synthesis
Modifications at the Aldehyde Functionality
The aldehyde group is a versatile functional handle for a wide array of chemical reactions, including condensation, oxidation, and reduction, enabling the synthesis of diverse derivatives.
The condensation of the aldehyde group of 3-Hydroxy-2,4,6-triiodobenzaldehyde with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.
The general reaction for the formation of these C=N double bond-containing compounds is a reversible process often catalyzed by acid. libretexts.orgncert.nic.in The reaction with primary amines yields the corresponding imines. Similarly, reaction with hydroxylamine (NH₂OH) leads to the formation of oximes, and hydrazines (R-NHNH₂) react to form hydrazones. minia.edu.eg The synthesis of acylhydrazones, for instance, can be achieved through the condensation of an appropriate acid hydrazide with an aldehyde. libretexts.org While specific studies on this compound are not extensively detailed in the literature, the principles of these reactions are well-established for a wide range of substituted benzaldehydes. sigmaaldrich.combritannica.com
Table 1: General Reactions of the Aldehyde Group
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |
| Hydrazine (R-NHNH₂) | Hydrazone | Ar-CH=N-NH-R |
Ar represents the 3-Hydroxy-2,4,6-triiodobenzyl moiety.
The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3-Hydroxy-2,4,6-triiodobenzoic acid. libretexts.orggoogle.com This transformation is a common synthetic step and can be achieved using various oxidizing agents. A general method for the oxidation of hydroxybenzaldehydes involves the use of oxygen in the presence of a platinum metal catalyst in an aqueous alkaline medium. Other strong oxidizing agents can also be employed, though care must be taken to avoid unwanted side reactions on the electron-rich, iodinated aromatic ring. The resulting carboxylic acid, 3-Hydroxy-2,4,6-triiodobenzoic acid, is a known compound with established chemical and physical properties.
Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-Hydroxy-2,4,6-triiodophenyl)methanol. This conversion can be accomplished using a variety of reducing agents. Commonly used reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over transition metal catalysts such as platinum, palladium, or nickel is also an effective method. These methods are generally chemoselective for the carbonyl group, leaving the phenolic hydroxyl and the carbon-iodine bonds intact under appropriate reaction conditions. The choice of reducing agent can depend on the presence of other functional groups and the desired reaction conditions. For instance, sodium borohydride is a milder reducing agent than lithium aluminum hydride and can be used in protic solvents like methanol (B129727) or ethanol. libretexts.org
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group on the aromatic ring of this compound provides another avenue for derivatization, allowing for the synthesis of ethers, esters, and the introduction of protecting groups.
The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base to form a phenoxide, followed by nucleophilic attack on an alkyl halide. The hydroxyl group can also be transformed into an ester by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These reactions allow for the introduction of a wide variety of alkyl or acyl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.
In multi-step syntheses, it is often necessary to temporarily block the reactive hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. This is achieved by introducing a protecting group. A variety of protecting groups for hydroxyl functions are available, and their choice depends on their stability to the planned reaction conditions and the ease of their subsequent removal.
Common protecting groups for phenolic hydroxyls include ethers and silyl (B83357) ethers. For example, benzyl (B1604629) ethers can be formed by reaction with benzyl bromide in the presence of a base. These are generally stable to a wide range of reaction conditions but can be removed by catalytic hydrogenation. Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are readily formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. These groups are typically removed under acidic conditions or with a fluoride (B91410) source. Acetal-forming reagents like dihydropyran can also be used to protect the hydroxyl group, forming a tetrahydropyranyl (THP) ether, which is stable to basic conditions but easily cleaved with acid. The regioselective protection of hydroxyl groups in polyhydroxylated benzaldehydes is well-documented and the principles can be applied to the monosubstituted case of this compound.
Table 2: Common Protecting Groups for the Hydroxyl Functionality
| Protecting Group | Reagent for Introduction | Conditions for Removal |
|---|---|---|
| Benzyl (Bn) | Benzyl bromide (BnBr), Base | H₂, Pd/C |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl), Base | Mild acid, Fluoride source |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), Base | Acid, Fluoride source |
Transformations of the Iodinated Aromatic Ring
The three iodine atoms on the phenyl ring of this compound are key to its reactivity. These atoms can be selectively removed or replaced, opening avenues for the synthesis of a wide array of derivatives.
Deiodination Reactions
Reductive deiodination is a fundamental transformation that can be applied to polyiodinated aromatic compounds. This process involves the removal of one or more iodine atoms and their replacement with hydrogen, allowing for the synthesis of less substituted analogues. While specific studies on the deiodination of this compound are not extensively documented, the general principles of reductive dehalogenation of aryl halides are well-established.
Common laboratory methods for reductive deiodination include catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents like tin salts, phosphites, or hydride sources (e.g., sodium borohydride in the presence of a catalyst) can also be effective. The reaction conditions, including solvent, temperature, and the choice of reducing agent, can be tuned to control the extent of deiodination, potentially allowing for the selective removal of one or more iodine atoms based on their steric and electronic environment.
In biological systems, enzymes known as deiodinases catalyze the reductive elimination of iodide from aromatic rings, such as in thyroid hormones. nih.gov These enzymes often utilize a selenocysteine (B57510) residue in their active site as an efficient electron donor to facilitate the dehalogenation reaction. nih.govnih.gov This enzymatic process highlights the possibility of biocatalytic approaches for the deiodination of synthetic iodinated compounds.
Introduction of Other Halogen or Functional Groups
The iodine atoms on this compound can be substituted with other halogens or various functional groups, primarily through metal-mediated halogen exchange reactions and nucleophilic aromatic substitution (SNAr).
Halogen Exchange Reactions: These reactions allow for the replacement of an iodine atom with another halogen, such as fluorine or chlorine. nih.govscience.gov The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides using metal catalysts. nih.govmanac-inc.co.jp For instance, copper- or nickel-catalyzed systems can facilitate the exchange of iodide for bromide or chloride. The introduction of fluorine often requires specific fluorinating agents and conditions. These transformations are valuable for fine-tuning the electronic and steric properties of the molecule.
Nucleophilic Aromatic Substitution (SNAr): Aryl iodides are effective leaving groups in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the cumulative electron-withdrawing effect of the three iodine atoms and the aldehyde group makes the ring susceptible to nucleophilic attack. masterorganicchemistry.com This allows for the displacement of iodine by a variety of nucleophiles.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing an iodine atom, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. Subsequent elimination of the iodide ion restores the aromaticity. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to introduce new functional groups onto the aromatic core. rsc.org
Table 1: Comparison of Substitution Strategies for the Iodinated Ring
| Reaction Type | Typical Reagents | Group Introduced | Key Principle |
|---|---|---|---|
| Reductive Deiodination | H₂, Pd/C; NaBH₄/catalyst | -H | Replacement of iodine with hydrogen, reducing the level of substitution. |
| Aromatic Finkelstein Reaction | Cu(I) halides, Ni complexes | -Cl, -Br | Metal-catalyzed exchange of one halogen for another. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | RONa, RSNa, R₂NH | -OR, -SR, -NR₂ | Addition of a nucleophile to the electron-deficient ring, followed by elimination of the iodide leaving group. masterorganicchemistry.com |
Synthesis of Complex Molecular Architectures using this compound as a Building Block
The multifunctional nature of this compound makes it an attractive starting material for the construction of more complex molecules, including macrocycles, heterocyclic systems, and polymers.
Macrocyclic Ligand Synthesis
Macrocycles are large ring structures that are important in coordination chemistry and materials science. cam.ac.uknih.gov Polyhalogenated aromatic compounds are often used as building blocks for macrocycle synthesis. researchgate.netrsc.org The presence of multiple reactive sites on this compound—the aldehyde group for condensation or cyclization reactions and the three iodine atoms for cross-coupling reactions—provides a powerful platform for designing macrocyclic structures.
A plausible strategy involves a two-step process. First, the aldehyde group can be reacted with a bifunctional linker containing, for example, two amine groups, to form a larger open-chain precursor. Second, the terminal ends of this precursor can be joined through intramolecular cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the C-I positions to close the ring. The steric hindrance and substitution pattern of the iodine atoms would significantly influence the geometry and yield of the resulting macrocycle.
Pyrrolidine (B122466) and Pyrone Derivatives through Condensation Reactions
The aldehyde functional group of this compound is a key reactive center for condensation reactions to form various heterocyclic structures, including pyrrolidines and pyrones. beilstein-journals.org
Pyrrolidine Synthesis: Pyrrolidine rings are common scaffolds in many biologically active compounds. nih.govorganic-chemistry.org Multicomponent reactions are an efficient method for their synthesis. beilstein-journals.org A typical approach involves the condensation of an aromatic aldehyde, an amine, and a compound with an activated methylene (B1212753) group or an alkyne. For example, the reaction of this compound with an amino acid and a dipolarophile in a [3+2] cycloaddition could yield highly substituted pyrrolidine derivatives.
Pyrone Synthesis: 4-Hydroxy-2-pyrones are another class of heterocycles accessible from aldehyde precursors. mdpi.com The synthesis often involves the cyclization of 1,3,5-tricarbonyl compounds, which can be formed through condensation reactions. mdpi.com For example, the condensation of this compound with an acetoacetic ester derivative could initiate a sequence of reactions leading to a 4-hydroxy-2-pyrone ring bearing the triiodophenyl substituent. The specific reaction pathway and final product would depend on the chosen reagents and conditions. mdpi.comgoogle.comresearchgate.net
Table 2: Potential Condensation Reactions for Heterocycle Synthesis
| Target Heterocycle | General Reaction Type | Reactants with this compound | Resulting Structure Feature |
|---|---|---|---|
| Pyrrolidine | Multicomponent Reaction / [3+2] Cycloaddition | Amino acid, dipolarophile (e.g., maleimide) | A five-membered nitrogen-containing ring attached to the triiodophenyl group. beilstein-journals.orgnih.gov |
| Pyrone | Knoevenagel/Michael/Cyclization Cascade | β-ketoester (e.g., ethyl acetoacetate), base | A six-membered oxygen-containing lactone ring attached to the triiodophenyl group. mdpi.com |
| 3,4-Dihydro-2H-1,3-benzoxazine | Condensation/Ring Closure | Primary amine, formaldehyde (B43269) source | Fusion of an oxazine (B8389632) ring with the existing aromatic ring (intramolecular). researchgate.net |
Polymeric Structures and Material Precursors
The high iodine content of this compound makes it an interesting monomer precursor for synthesizing specialty polymers with unique properties, such as high refractive index or radio-opacity for biomedical applications.
Iodinated polymers are effective X-ray contrast agents because the high atomic number of iodine allows for efficient absorption of X-rays. nih.gov A synthetic strategy could involve modifying the aldehyde group of this compound into a polymerizable functional group, such as an ester or an amide, to create a novel monomer. This iodinated monomer could then be polymerized, for example, through ring-opening polymerization if converted to a cyclic ester, to yield an iodinated polyester. nih.gov Such materials are promising for the development of biodegradable and visible medical implants and devices. nih.gov
Furthermore, aromatic aldehydes with multiple functional groups are used as building blocks for Covalent Organic Frameworks (COFs). bldpharm.com These are porous crystalline polymers with applications in gas storage and catalysis. By analogy, this compound or its derivatives could be used in condensation reactions with multi-amine linkers to form imine-linked COFs, where the iodine atoms would impart specific properties to the framework material.
Table 3: Potential Applications of Polymers Derived from this compound
| Polymer Type | Synthetic Approach | Key Property | Potential Application |
|---|---|---|---|
| Iodinated Polyester | Conversion to a cyclic ester monomer followed by Ring-Opening Polymerization (ROP). nih.gov | Radio-opacity | Biomedical imaging, biodegradable medical devices. nih.gov |
| Covalent Organic Framework (COF) | Condensation with polyamine linkers (e.g., 1,3,5-tris(4-aminophenyl)benzene). | Porosity, High Iodine Content | Catalysis, sensing, gas separation. |
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and predict a wide range of molecular characteristics.
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum mechanical methods. Ab initio methods are based on first principles, without the use of empirical parameters, while DFT methods calculate the electron density to determine the energy and other properties of a system.
For a molecule like 3-Hydroxy-2,4,6-triiodobenzaldehyde, DFT calculations, particularly using hybrid functionals like B3LYP, are a common choice due to their balance of accuracy and computational cost. These calculations can be employed to optimize the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. The presence of three bulky iodine atoms and a hydroxyl group on the benzene (B151609) ring introduces significant steric and electronic effects. DFT studies can elucidate how these substituents influence the planarity of the benzene ring and the orientation of the aldehyde and hydroxyl groups. For instance, steric hindrance between the iodine atoms and the adjacent aldehyde and hydroxyl groups can lead to out-of-plane distortions.
The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, can also be determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. In substituted benzaldehydes, the nature and position of the substituents significantly affect this gap. The electron-withdrawing nature of the iodine atoms and the aldehyde group, combined with the electron-donating character of the hydroxyl group, creates a complex electronic environment that can be precisely mapped using DFT.
A study on related halogen-substituted compounds highlighted that the degree of charge transfer and the binding energy are influenced by the electronegativity of the halogen. While iodine has lower electronegativity compared to other halogens, its large size and polarizability play a crucial role in intermolecular interactions.
This compound can exist in different conformations due to the rotation around the C-C bond of the aldehyde group and the C-O bond of the hydroxyl group. Computational methods can be used to perform a systematic search for the most stable conformers by calculating their relative energies. This analysis helps to identify the preferred spatial arrangement of the functional groups under different conditions.
Furthermore, the presence of the hydroxyl group adjacent to the aldehyde group raises the possibility of tautomerism. Theoretical calculations can be used to investigate the relative stabilities of different tautomeric forms, such as the keto-enol tautomerism. By calculating the energies of the potential tautomers and the energy barriers for their interconversion, it is possible to predict the predominant form of the molecule.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent or in a crystal lattice. MD simulations model the movement of atoms and molecules over time based on classical mechanics.
For this compound, MD simulations can provide insights into how the molecules interact with each other and with solvent molecules. These simulations can reveal the nature of intermolecular forces, such as hydrogen bonding involving the hydroxyl and aldehyde groups, and halogen bonding involving the iodine atoms. The strength and directionality of these interactions are critical in determining the macroscopic properties of the compound, including its solubility and crystal packing. Studies on similar substituted benzaldehydes have shown that hydrogen bonding and hydrophobic interactions are the primary forces governing their interactions with other molecules. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental spectra.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be correlated with experimental spectra to assign specific vibrational modes to the corresponding functional groups and skeletal vibrations.
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths can help in understanding the electronic transitions responsible for the observed absorption bands. The solvent effects on the spectra can also be modeled using various computational approaches.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using quantum mechanical methods. By comparing the calculated and experimental NMR spectra, it is possible to confirm the molecular structure and gain further insights into the electronic environment of the different nuclei.
Reaction Pathway Analysis and Transition State Modeling
Computational methods can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states.
For example, the mechanism of electrophilic substitution reactions on the aromatic ring can be investigated. The presence of both activating (hydroxyl) and deactivating (iodine, aldehyde) groups makes the prediction of the site of electrophilic attack complex. Computational analysis of the electron density and the stability of the potential intermediates (sigma complexes) can help in predicting the regioselectivity of such reactions.
Furthermore, the reactivity of the aldehyde group, for instance, in nucleophilic addition reactions, can be modeled. By calculating the energy barriers for different reaction pathways, it is possible to predict the most likely reaction mechanism and the structure of the transition states. Studies on the abstraction of iodine from aromatic iodides have shown that the reaction rate can be influenced by steric strain, which would be a significant factor in a crowded molecule like this compound. nih.gov Computational analysis of iodine-catalyzed reactions has also highlighted the importance of halogen bonding in the catalytic activity. acs.org
Applications in Advanced Chemical Synthesis and Materials Science
Design and Synthesis of Functional Materials
The investigation into the role of 3-Hydroxy-2,4,6-triiodobenzaldehyde in the design and synthesis of functional materials yielded similarly sparse results across several key areas.
Precursors for Optoelectronic Materials
No specific research was found that details the application of this compound as a precursor for optoelectronic materials. While the broader class of iodinated aromatic compounds has been explored for such applications due to the heavy atom effect influencing photophysical properties, specific data for this compound is not available.
Building Blocks for Catalytic Systems (e.g., Porphyrin Analogues)
The synthesis of porphyrins often involves the condensation of pyrrole (B145914) with an aldehyde. nih.govuakron.eduresearchgate.net However, no literature specifically mentions the use of this compound in the creation of porphyrin analogues or other catalytic systems. Research on porphyrin synthesis typically utilizes other commercially available or more readily synthesized aldehydes. nih.govuakron.eduresearchgate.net
Integration into Polymeric Frameworks
The search for the integration of this compound into polymeric frameworks did not yield any specific examples. While the synthesis of polymers from other iodinated compounds has been reported, the polymerization reactions involving this specific aldehyde are not documented in the available scientific literature.
Components in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions between molecules to form larger, organized structures. The high degree of iodination and the presence of a hydroxyl and an aldehyde group on this compound suggest potential for interesting intermolecular interactions. However, no published studies were found that explore its use as a component in supramolecular assemblies.
Future Research Directions and Open Questions
Development of More Efficient and Sustainable Synthetic Routes
Currently, there are no established and optimized synthetic routes specifically for 3-Hydroxy-2,4,6-triiodobenzaldehyde in the scientific literature. The development of efficient and sustainable methods for its preparation is a fundamental first step. Future research should focus on:
Direct Iodination of 3-Hydroxybenzaldehyde (B18108): Investigating the direct iodination of 3-hydroxybenzaldehyde using various iodinating agents and catalysts would be a primary approach. The challenge will be to control the regioselectivity to achieve the desired 2,4,6-triiodo substitution pattern.
Stepwise Functional Group Manipulation: A multi-step synthesis could offer better control. This might involve the protection of the hydroxyl and aldehyde groups, followed by a controlled iodination, and subsequent deprotection.
Green Chemistry Approaches: Exploring environmentally benign synthesis methods, such as using greener solvents, catalyst recycling, and minimizing waste generation, will be crucial for any practical applications.
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The reactivity of this compound is expected to be multifaceted due to the presence of the aldehyde, hydroxyl, and multiple iodine substituents. Key areas for exploration include:
Aldehyde Group Transformations: Standard aldehyde reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig), should be investigated to understand the influence of the bulky iodine atoms and the phenolic hydroxyl group.
Hydroxyl Group Reactivity: The acidity and nucleophilicity of the phenolic hydroxyl group will be influenced by the electron-withdrawing iodine atoms. Its reactivity in etherification and esterification reactions would be of interest.
Carbon-Iodine Bond Chemistry: The three C-I bonds offer significant potential for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which could be used to introduce a wide variety of substituents and build more complex molecular architectures.
Advanced Characterization Techniques for Elucidating Dynamic Processes
A thorough characterization of this compound is essential. Beyond standard techniques like NMR and mass spectrometry, advanced methods could provide deeper insights:
X-ray Crystallography: Obtaining a single-crystal X-ray structure would definitively confirm the molecular geometry and reveal details about intermolecular interactions, such as hydrogen bonding and halogen bonding.
Dynamic NMR Spectroscopy: This technique could be employed to study any dynamic processes, such as restricted rotation around the C-C or C-O bonds, which might be influenced by the sterically demanding iodine atoms.
Spectroscopic Studies: In-depth UV-Vis and fluorescence spectroscopy could reveal interesting photophysical properties that may arise from the heavy iodine atoms and the conjugated system.
Computational Design of New Derivatives with Enhanced Properties
Computational chemistry can play a vital role in predicting the properties of this compound and guiding the synthesis of new derivatives. Future work could involve:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals, and reactivity indices, providing insights into the molecule's stability and preferred reaction pathways.
Molecular Modeling: Simulating the interaction of this compound and its potential derivatives with biological targets or material surfaces could help in identifying promising applications.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of derivatives is synthesized and their properties are measured, QSAR models can be developed to correlate their structural features with their activity, facilitating the design of new compounds with enhanced properties.
Potential for Derivatization towards Specialty Chemicals and Advanced Materials
The functional handles on this compound make it an attractive building block for a range of specialty chemicals and advanced materials. Potential areas of exploration include:
Polymer Science: The molecule could be functionalized and incorporated into polymers to create materials with high refractive indices, X-ray absorbing properties, or enhanced thermal stability.
Medicinal Chemistry: The polyiodinated aromatic scaffold is a feature in some known biologically active compounds. Derivatives of this compound could be synthesized and screened for various biological activities.
Supramolecular Chemistry: The potential for halogen bonding and hydrogen bonding makes this molecule an interesting candidate for the construction of self-assembling supramolecular structures with unique architectures and properties.
Q & A
Basic: What are the recommended methods for synthesizing 3-Hydroxy-2,4,6-triiodobenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves regioselective iodination of a hydroxybenzaldehyde precursor. A plausible approach includes:
Protection of the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent unwanted side reactions during iodination .
Electrophilic aromatic substitution with iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) to achieve triiodination at the 2,4,6-positions .
Deprotection under mild acidic or basic conditions (e.g., aqueous HCl or K₂CO₃/MeOH) to regenerate the hydroxyl group .
Key Considerations:
- Excess iodine reagents may lead to over-iodination; stoichiometric optimization is critical.
- Solvent choice (e.g., dichloromethane or acetic acid) affects reaction kinetics and regioselectivity .
Yield Optimization: - Yields for analogous trihalogenated benzaldehydes range from 40–65%, with purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The aldehyde proton appears as a singlet near δ 10.1–10.3 ppm. Hydroxyl protons may show broad peaks at δ 9.5–10.0 ppm (solvent-dependent) .
- ¹³C NMR: Carbonyl carbon resonates at δ 190–195 ppm; iodinated aromatic carbons appear downfield (δ 100–140 ppm) .
High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. Retention times vary with mobile phase (e.g., acetonitrile/water) .
Mass Spectrometry (MS):
Infrared Spectroscopy (IR):
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation and thermal decomposition .
- Solubility Considerations: The compound is likely sparingly soluble in water (analogous to 4-hydroxybenzaldehyde: 8.45 mg/mL at 25°C) but freely soluble in ethanol or DMSO for experimental use .
- Handling Precautions:
Advanced: How can regioselectivity challenges during iodination be addressed?
Methodological Answer:
- Directing Groups: The hydroxyl group at position 3 directs iodination to the ortho and para positions (2,4,6). Steric hindrance from iodine atoms may require iterative iodination steps .
- Catalytic Approaches:
- Computational Modeling:
Advanced: What strategies resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- Cross-Validation: Compare NMR/IR data with structurally similar compounds (e.g., 3-Hydroxy-2,4,6-tribromobenzaldehyde) to identify discrepancies .
- X-ray Crystallography: Resolves ambiguities in regiochemistry and confirms the planar geometry of the aromatic ring .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., hydroxyl) in NMR .
Advanced: How can computational methods predict the reactivity of this compound in further derivatizations?
Methodological Answer:
- Molecular Orbital Analysis:
- Docking Studies:
- Reactivity Descriptors:
Data Contradiction: How should researchers reconcile conflicting solubility or stability data?
Methodological Answer:
- Reproducibility Checks:
- Repeat experiments under standardized conditions (solvent purity, temperature) .
- Literature Meta-Analysis:
- Compare data from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify consensus values .
- Error Source Identification:
Advanced: What are the potential applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold for Radiocontrast Agents:
- Antimicrobial Studies:
- Enzyme Inhibition:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
